Compound Description: This compound serves as a synthetic precursor to various biologically active molecules. Its synthesis involves refluxing O-bromophenol with ethyl chloroacetate [].
Relevance: Ethyl 2-(2-bromophenoxy)acetate shares the core 2-bromophenoxy moiety with the target compound, 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. The structural difference lies in the ethyl acetate group replacing the piperidine-containing side chain. This structural similarity suggests a potential synthetic route from ethyl 2-(2-bromophenoxy)acetate to the target compound. []
Ketanserin
Compound Description: Ketanserin is a well-known pharmaceutical compound with antagonistic activity at serotonin receptors. It is used clinically for treating hypertension. []
Relevance: While not directly sharing the core structure of 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, Ketanserin's synthesis highlights the reactivity of 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione and dihydro-5H-oxazole(2,3-b)quinazolin-5-one with piperidine derivatives. This information could be relevant for understanding potential synthetic approaches or exploring alternative reaction pathways for the target compound, especially considering the presence of a halogenated ethyl group in both Ketanserin's precursors and the target molecule. []
Compound Description: This compound features a piperidine ring directly attached to an acrylate moiety through a carbonyl group. It exhibits intramolecular hydrogen bonding and C-H…π interactions in its crystal structure [].
UL-FS 49
Compound Description: UL-FS 49 is a novel bradycardic agent that selectively decreases heart rate without affecting contractility during β-adrenoceptor stimulation [].
Relevance: While structurally distinct from 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, UL-FS 49 exemplifies a biologically active compound containing a piperidine ring. This emphasizes the potential of piperidine derivatives, like the target compound, as pharmacologically relevant scaffolds. []
Compound Description: NZ-105 is a 1,4-dihydropyridine derivative with significant calcium-antagonistic and antihypertensive activities. Its structure contains a 2-[benzyl(phenyl)amino]ethyl ester group at the 3-position of the dihydropyridine ring [, ].
Relevance: Although structurally different from 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, NZ-105 showcases the biological relevance of incorporating a substituted ethylpiperidine moiety within a larger pharmacophore. This highlights the potential of similar structural motifs for designing molecules with desirable pharmacological profiles. [, ]
Compound Description: This compound demonstrates moderate antimicrobial activities against a panel of bacterial and fungal strains [].
Relevance: This compound shares the 2-(Piperidin-1-yl)ethyl side chain with 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride. This structural similarity highlights the versatility of this side chain in generating biologically active compounds. []
Compound Description: This compound is a potential boron neutron capture therapy agent, incorporating both a carbohydrate and a carborane moiety [].
Relevance: While structurally distinct from 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, the presence of a substituted ethylamine chain in this compound highlights a common structural motif found in diverse pharmaceutical agents. []
Compound Description: These are a series of novel compounds designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors. They are characterized by a thiazolidine-4-carboxylate core with a cinnamamidoethylsulfonyl substituent [].
Relevance: Although structurally different from 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, these compounds demonstrate how varying substituents on a heterocyclic core (thiazolidine in this case) can lead to diverse biological activities, particularly ACE inhibition, which could guide future exploration of the target compound's potential therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.